N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-carboxamide
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Description
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H23N3OS and its molecular weight is 329.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indazole derivatives, which this compound is a part of, have a wide variety of biological properties . They have been found to exhibit anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
Indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in g0–g1 phase of the cell cycle . This suggests that the compound may interact with its targets to inhibit cell growth and induce cell cycle arrest.
Biochemical Pathways
It is known that indazole derivatives can inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These mediators are involved in various biochemical pathways related to inflammation and cancer.
Result of Action
It is known that indazole derivatives can inhibit cell growth and induce cell cycle arrest . This suggests that the compound may have antiproliferative effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The indazole nucleus in N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . For instance, indazole derivatives have been found to possess anti-inflammatory properties, interacting with enzymes such as cyclo-oxygenase-2 (COX-2) .
Cellular Effects
This compound can influence cell function in several ways. For example, certain indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Molecular Mechanism
It is known that indazole derivatives can inhibit the production of certain mediators in osteoarthritis (OA) cartilage in a concentration-dependent manner .
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(17-10-5-11-23-17)19-12-15-14-8-3-4-9-16(14)21(20-15)13-6-1-2-7-13/h5,10-11,13H,1-4,6-9,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQYVPBHYQWDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.